molecular formula C12H10F3NO3 B14242704 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one CAS No. 328955-83-5

5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one

Cat. No.: B14242704
CAS No.: 328955-83-5
M. Wt: 273.21 g/mol
InChI Key: UPNRATBNCVOZSY-UHFFFAOYSA-N
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Description

5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of methoxy groups at the 5th and 7th positions, a trifluoromethyl group at the 4th position, and a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Friedländer synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethoxy-4-methylquinolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5,7-dimethoxy-4-chloroquinolin-2-one: Contains a chloro group instead of a trifluoromethyl group.

    5,7-dimethoxy-4-phenylquinolin-2-one: Features a phenyl group at the 4th position.

Uniqueness

The presence of the trifluoromethyl group in 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds with different substituents.

Properties

CAS No.

328955-83-5

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C12H10F3NO3/c1-18-6-3-8-11(9(4-6)19-2)7(12(13,14)15)5-10(17)16-8/h3-5H,1-2H3,(H,16,17)

InChI Key

UPNRATBNCVOZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=O)N2)C(F)(F)F)C(=C1)OC

Origin of Product

United States

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